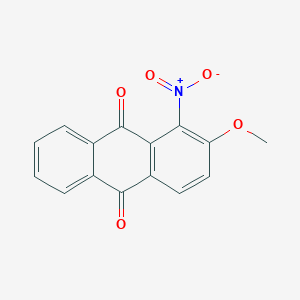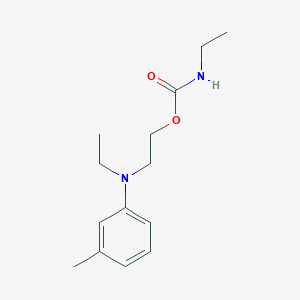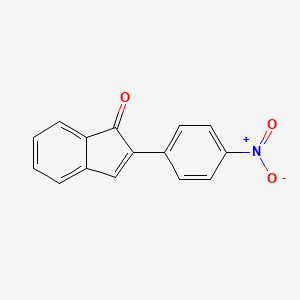
1-Nitro-2-methoxyanthrachinon
説明
1-Nitro-2-methoxyanthrachinon is a useful research compound. Its molecular formula is C15H9NO5 and its molecular weight is 283.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Profluorescent Nitroxides for Imaging Oxidative Stress : A study by Ahn et al. (2012) discusses the use of chromophore nitroxide free radicals and their nonradical methoxyamine analogues, synthesized for imaging oxidative stress in biological systems using two-photon fluorescence microscopy. These compounds, including those incorporating anthracene chromophores, demonstrate low cytotoxicity and are sensitive to H2O2-induced damage, making them powerful tools for imaging oxidative stress in cells (Ahn et al., 2012).
Interconversions of Anthranils and Indazoles : Balasubrahmanyam et al. (1977) explored the interconversions of anthranils, including nitro and methoxy derivatives, to indazoles. This research demonstrates the behavior of these compounds under specific conditions, contributing to the understanding of their chemical properties and potential applications in synthesis processes (Balasubrahmanyam et al., 1977).
Selective Reduction of Aromatic Nitro Compounds : A study by Nomura et al. (1991) focuses on the efficient selective reduction of aromatic nitro compounds, including 1-nitroanthraquinone, to aromatic amines using CO and water at room temperature. This research is significant for its high catalytic activities and selectivity, offering potential applications in chemical synthesis and industrial processes (Nomura et al., 1991).
Synthesis of 1-Methoxyanthracene Derivatives : Lubai (1999) reported the synthesis of 1-methoxyanthracene derivatives from 1-nitro-anthraquinone, providing insights into the chemical transformations and potential applications of these compounds in material science and organic chemistry (Lubai, 1999).
Oxidative DNA and RNA Damage in Cellular Studies : Varghese et al. (1976) investigated the reduction of nitro-imidazolyl-methoxy-propanol in cells under hypoxic conditions. This study contributes to understanding the cellular interactions and effects of nitro compounds, which may be relevant for developing treatments for tumors with high fractions of hypoxic cells (Varghese et al., 1976).
Enantioselective Additions in Chiral Mediums : Research by Langer and Seebach (1979) explores the enantioselective additions of organometallic compounds to conjugated systems in chiral mediums. This study has implications for stereoselective synthesis in organic chemistry, utilizing compounds like methoxyamine (Langer & Seebach, 1979).
特性
IUPAC Name |
2-methoxy-1-nitroanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c1-21-11-7-6-10-12(13(11)16(19)20)15(18)9-5-3-2-4-8(9)14(10)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGFYTMWSGOJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate](/img/structure/B8041428.png)
![3-(2-Bicyclo[2.2.1]heptanylmethyl)-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione](/img/structure/B8041431.png)
![2-[4,5-Bis(dimethylamino)imidazol-2-ylidene]-1,3-diethylimidazolidine-4,5-dione](/img/structure/B8041441.png)

![2-[2-[3-(2-Hydroxyethylsulfanyl)-4-methylcyclohexyl]propylsulfanyl]ethanol](/img/structure/B8041450.png)
![N-[3-[2-(acetamidomethyl)cyclohexen-1-yl]propyl]acetamide](/img/structure/B8041457.png)

![4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione](/img/structure/B8041464.png)
![2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione](/img/structure/B8041471.png)
![6-Amino-4-bromobenzo[e]perimidin-7-one](/img/structure/B8041478.png)
![12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one](/img/structure/B8041486.png)

![2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B8041519.png)